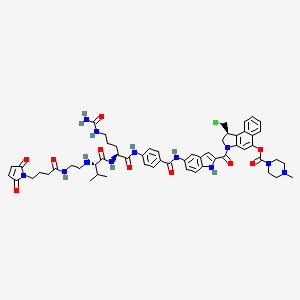
MB-VC-Mgba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MB-VC-Mgba is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADC). It utilizes the minor-groove-binding DNA-alkylating agent MGBA, connected through the ADC linker MB-VC . This compound is known for its significant antitumor activity and is primarily used in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MB-VC-Mgba is synthesized by conjugating the DNA-alkylating agent MGBA with the ADC linker MB-VC. The synthesis involves the use of a lysosomally cleavable dipeptide, valine-citrulline (vc) linker . The MGBA component is a carbamate prodrug that is activated by carboxylesterase to its active form, MED-B, which exerts its DNA alkylation activity .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the MGBA and MB-VC components, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MB-VC-Mgba undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
MB-VC-Mgba has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in research on DNA-alkylating agents and their interactions with biological molecules.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent antitumor activity.
Industry: Utilized in the development of new ADCs and other therapeutic agents
Mécanisme D'action
MB-VC-Mgba exerts its effects through the following mechanism:
DNA Alkylation: The MGBA component binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Activation by Carboxylesterase: The carbamate prodrug MED-A is activated by carboxylesterase to its active form, MED-B, which then exerts its DNA alkylation activity.
Molecular Targets and Pathways: The primary molecular target of this compound is DNA, and the compound disrupts DNA replication and transcription pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
MB-VC-Mgba is unique compared to other similar compounds due to its specific combination of MGBA and MB-VC. Similar compounds include:
Duocarmycins: These compounds also target DNA but have different chemical structures and mechanisms of action.
Maytansinoids: Another class of ADCs with potent antitumor activity, but they utilize different linkers and cytotoxic agents.
Pyrrolobenzodiazepines: These compounds also alkylate DNA but have distinct structural features and biological activities
This compound stands out due to its unique linker and potent antitumor activity, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C56H65ClN12O10 |
|---|---|
Poids moléculaire |
1101.6 g/mol |
Nom IUPAC |
[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1 |
Clé InChI |
LWUVZRWVARAEMO-MUYWJSLASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
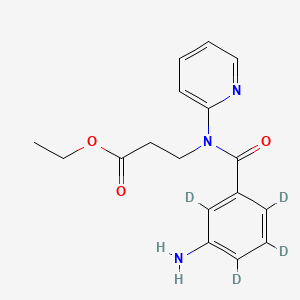
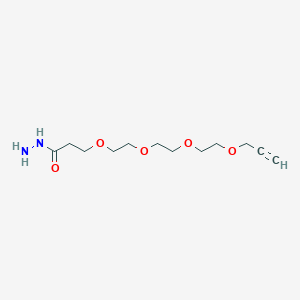

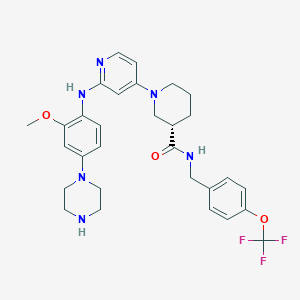
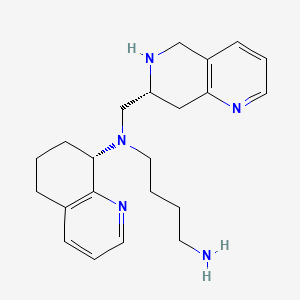
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

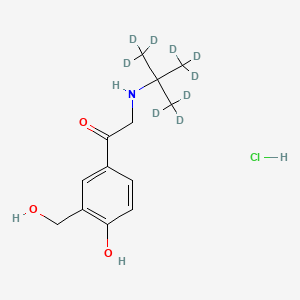
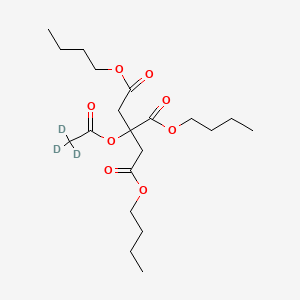
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
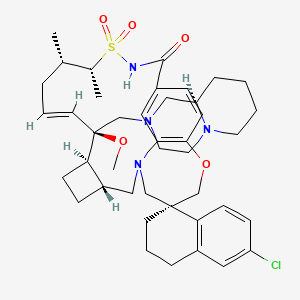
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
